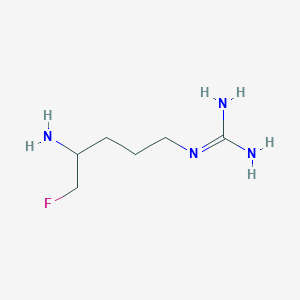
2-(4-Amino-5-fluoropentyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-5-fluoropentyl)guanidine, also known as L-655,708 or L-655,708 hydrochloride, is a selective antagonist of the GABA-A receptor. This chemical compound has been widely studied for its potential use in treating various neurological conditions, including anxiety, depression, and epilepsy.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-5-fluoropentyl)guanidine involves the selective antagonism of the GABA-A receptor. This receptor is responsible for regulating the inhibitory neurotransmitter GABA in the brain, which plays a crucial role in controlling neuronal excitability. By blocking this receptor, 2-(4-Amino-5-fluoropentyl)guanidine increases neuronal excitability, leading to a reduction in anxiety, depression, and seizure activity.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(4-Amino-5-fluoropentyl)guanidine has a range of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, enhancing cognitive function, and reducing seizure activity. These effects are thought to be due to the selective antagonism of the GABA-A receptor, which leads to an increase in neuronal excitability and a reduction in inhibitory neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-Amino-5-fluoropentyl)guanidine for lab experiments is its selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various neurological conditions. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(4-Amino-5-fluoropentyl)guanidine. One area of interest is its potential use in treating anxiety and depression in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is its potential use in treating epilepsy. Studies are needed to determine the optimal dosage and administration of this compound for the treatment of seizures. Finally, further research is needed to understand the long-term effects of 2-(4-Amino-5-fluoropentyl)guanidine on the brain and its potential use in treating other neurological conditions.
Méthodes De Synthèse
The synthesis of 2-(4-Amino-5-fluoropentyl)guanidine involves the reaction of 2-amino-2-methylpropan-1-ol with 4-chloro-5-fluoropentanoyl chloride, followed by the reaction with guanidine. The resulting compound is then purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
2-(4-Amino-5-fluoropentyl)guanidine has been extensively studied for its potential use in treating various neurological conditions. Studies have shown that this compound is a potent and selective antagonist of the GABA-A receptor, which plays a crucial role in regulating the inhibitory neurotransmitter GABA in the brain. This makes it a promising candidate for the treatment of anxiety, depression, and epilepsy.
Propriétés
Numéro CAS |
107240-29-9 |
|---|---|
Nom du produit |
2-(4-Amino-5-fluoropentyl)guanidine |
Formule moléculaire |
C6H15FN4 |
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
2-(4-amino-5-fluoropentyl)guanidine |
InChI |
InChI=1S/C6H15FN4/c7-4-5(8)2-1-3-11-6(9)10/h5H,1-4,8H2,(H4,9,10,11) |
Clé InChI |
RPRVEFYLLHZWAI-UHFFFAOYSA-N |
SMILES |
C(CC(CF)N)CN=C(N)N |
SMILES canonique |
C(CC(CF)N)CN=C(N)N |
Synonymes |
fluoromethylagmatine monofluoromethylagmatine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)
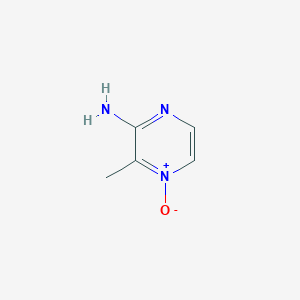
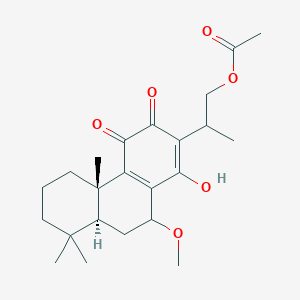
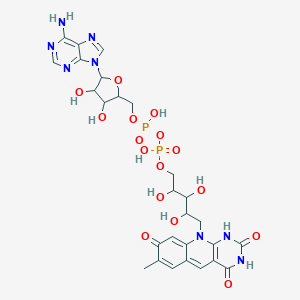
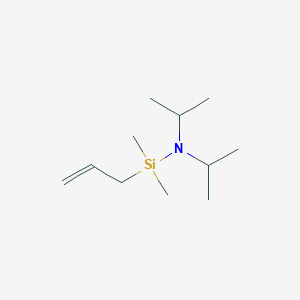
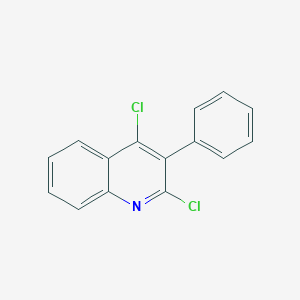
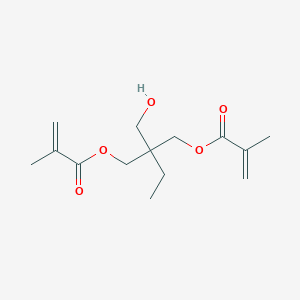
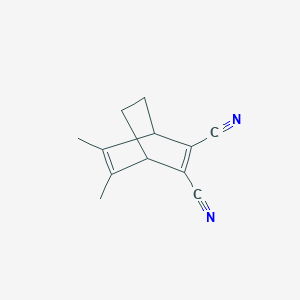
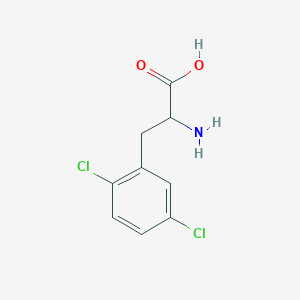
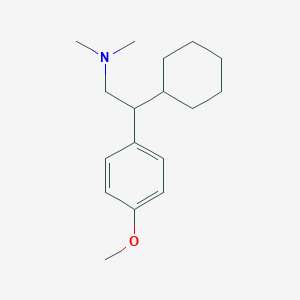
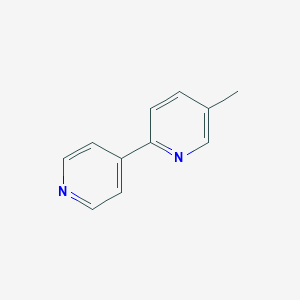
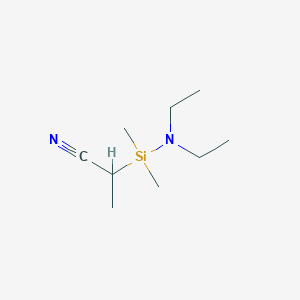
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)
![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)